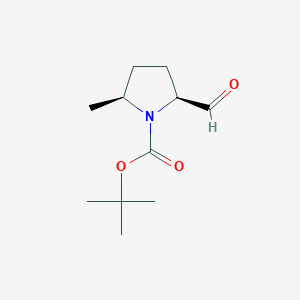
tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methyl group attached to a pyrrolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, often using reagents like formic acid or formyl chloride.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Oxidation: The formyl group in tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to form hydroxymethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl (2S,5S)-2-formyl-5-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Tert-butyl (2S,5S)-2-formyl-5-phenylpyrrolidine-1-carboxylate: Contains a phenyl group instead of a methyl group.
Tert-butyl (2S,5S)-2-formyl-5-isopropylpyrrolidine-1-carboxylate: Features an isopropyl group instead of a methyl group.
Uniqueness
Tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate is unique due to the specific combination of its functional groups and stereochemistry. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the (2S,5S) configuration imparts specific stereochemical properties that can affect its biological activity and selectivity.
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
InChIキー |
WXYOENHAXJAXBI-IUCAKERBSA-N |
異性体SMILES |
C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C=O |
正規SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




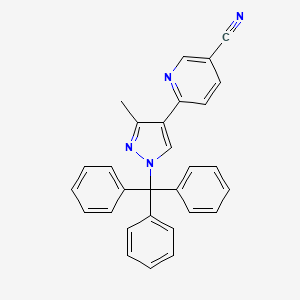
![7-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B8536689.png)


![2-[2-(4-Cyanophenyl)ethoxy]ethanol](/img/structure/B8536699.png)
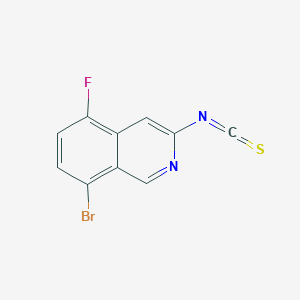



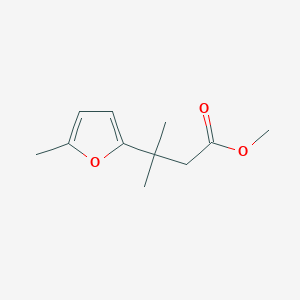
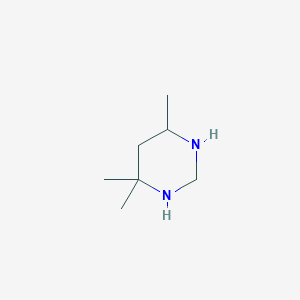
![3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8536751.png)
